6-Chloro-1-(trifluoromethyl)-1-indanol
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Overview
Description
6-Chloro-1-(trifluoromethyl)-1-indanol is a chemical compound characterized by the presence of a chloro group at the 6th position, a trifluoromethyl group, and an indanol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-(trifluoromethyl)-1-indanol typically involves the introduction of the chloro and trifluoromethyl groups onto the indanol scaffold. One common method is the Friedel-Crafts acylation followed by reduction and halogenation reactions. The reaction conditions often require the use of catalysts such as aluminum trichloride and reagents like trifluoromethyl iodide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-(trifluoromethyl)-1-indanol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Replacement of the chloro or trifluoromethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide or Grignard reagents.
Major Products Formed
The major products formed from these reactions include various substituted indanols, ketones, and alcohols, depending on the reaction conditions and reagents used.
Scientific Research Applications
6-Chloro-1-(trifluoromethyl)-1-indanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Chloro-1-(trifluoromethyl)-1-indanol involves its interaction with specific molecular targets and pathways. The chloro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-1-phenylbenzazepine: Shares the chloro group and similar structural features.
5-(trifluoromethyl)-2-phenylimidazole: Contains the trifluoromethyl group and similar aromatic structure.
Uniqueness
6-Chloro-1-(trifluoromethyl)-1-indanol is unique due to the combination of the chloro and trifluoromethyl groups on the indanol scaffold, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C10H8ClF3O |
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Molecular Weight |
236.62 g/mol |
IUPAC Name |
6-chloro-1-(trifluoromethyl)-2,3-dihydroinden-1-ol |
InChI |
InChI=1S/C10H8ClF3O/c11-7-2-1-6-3-4-9(15,8(6)5-7)10(12,13)14/h1-2,5,15H,3-4H2 |
InChI Key |
SKGRPXWXXGCAAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C1C=CC(=C2)Cl)(C(F)(F)F)O |
Origin of Product |
United States |
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